molecular formula C13H20O B2946921 2-Methyl-3-(4-methylphenyl)pentan-1-ol CAS No. 2248297-15-4

2-Methyl-3-(4-methylphenyl)pentan-1-ol

Cat. No.: B2946921
CAS No.: 2248297-15-4
M. Wt: 192.302
InChI Key: KYAPRXFFHPGFRJ-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-methylphenyl)pentan-1-ol is a branched primary alcohol featuring a pentanol backbone substituted with a methyl group at the 2-position and a 4-methylphenyl group at the 3-position. The compound’s aromatic substituent and branching may influence solubility, boiling point, and reactivity compared to simpler alcohols.

Properties

IUPAC Name

2-methyl-3-(4-methylphenyl)pentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-4-13(11(3)9-14)12-7-5-10(2)6-8-12/h5-8,11,13-14H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAPRXFFHPGFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)C(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4-methylphenyl)pentan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent such as 4-methylphenylmagnesium bromide reacts with 2-methylpentan-1-one. The reaction is typically carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of 2-Methyl-3-(4-methylphenyl)pentan-1-ol may involve similar synthetic routes but on a larger scale. The process would include steps such as the preparation of the Grignard reagent, its reaction with the ketone, and subsequent purification of the product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-methylphenyl)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

    Oxidation: 2-Methyl-3-(4-methylphenyl)pentan-1-one or 2-Methyl-3-(4-methylphenyl)pentanoic acid.

    Reduction: 2-Methyl-3-(4-methylphenyl)pentane.

    Substitution: 2-Methyl-3-(4-methylphenyl)pentyl chloride or bromide.

Scientific Research Applications

2-Methyl-3-(4-methylphenyl)pentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-methylphenyl)pentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes structurally related compounds from the evidence, highlighting molecular features, functional groups, and available

Compound Name CAS / ID Molecular Formula Functional Groups/Substituents Key Properties (From Evidence) Evidence Source
3-Methyl-1-pentanol 589-35-5 C₆H₁₄O Primary alcohol, branched chain Listed under "1-Pentanol, 3-methyl-" with no explicit data. Safety data sheet available.
4-Methyl-1-phenylpentan-3-ol 68426-07-3 C₁₂H₁₈O Secondary alcohol, phenyl, methyl Synonym: 1-Phenyl-4-methyl-3-pentanol. Molar mass: 178.27 g/mol.
4-Methyl-1-penten-3-ol 4798-45-2 C₆H₁₂O Allylic alcohol, unsaturated Min. 95% purity (discontinued product). Synonyms include Isopropylvinylcarbinol.
3-Mercapto-4-methylpentan-1-ol 933455-14-2 C₆H₁₄OS Primary alcohol, thiol substituent Molecular mass: 134.24 g/mol. Contains -SH group, altering acidity/reactivity.
4-Methyl-2-pentanol N/A C₆H₁₄O Secondary alcohol, branched Listed in physicochemical tables; lacks explicit data.

Functional Group and Reactivity Analysis

Aromatic vs. Aliphatic Substituents
  • 4-Methyl-1-phenylpentan-3-ol (CAS 68426-07-3) contains a phenyl group, which increases molecular weight (178.27 g/mol) and likely reduces water solubility due to hydrophobic interactions. In contrast, aliphatic alcohols like 3-Methyl-1-pentanol (CAS 589-35-5) lack aromaticity, favoring higher volatility .
  • The target compound’s 4-methylphenyl group may enhance UV absorption and stability compared to purely aliphatic analogs.
Primary vs. Secondary Alcohols
  • 2-Methyl-3-(4-methylphenyl)pentan-1-ol is a primary alcohol, expected to exhibit higher reactivity in oxidation or esterification reactions than secondary alcohols like 4-Methyl-2-pentanol .
Thiol vs. Alcohol Functionality
  • 3-Mercapto-4-methylpentan-1-ol (CAS 933455-14-2) includes a thiol (-SH) group, which is more acidic (pKa ~10) than alcohols (pKa ~16–19). This property enables distinct reactivity, such as disulfide bond formation .
Unsaturation Effects
  • 4-Methyl-1-penten-3-ol (CAS 4798-45-2) contains a double bond, reducing hydrogen bonding capacity and boiling point compared to saturated alcohols. Its allylic position may also increase susceptibility to oxidation .

Physicochemical Property Trends

While quantitative data for the target compound are absent, trends from analogous compounds suggest:

  • Boiling Points: Branched alcohols (e.g., 3-Methyl-1-pentanol) typically have lower boiling points than linear isomers. Aromatic substitution (as in 4-Methyl-1-phenylpentan-3-ol) increases molecular weight and boiling point .
  • Solubility : Hydrophobic substituents (e.g., phenyl groups) reduce water solubility, while hydroxyl and thiol groups enhance polarity.

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